molecular formula C7H5F9O2 B13409338 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate CAS No. 914637-41-5

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate

Cat. No.: B13409338
CAS No.: 914637-41-5
M. Wt: 292.10 g/mol
InChI Key: QMZWPYNRTTVYRG-UHFFFAOYSA-N
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Description

Nonafluoro-tert-butyl propionate is a fluorinated organic compound known for its unique chemical properties. It is a derivative of propionic acid where the hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and inert compound. This compound is of significant interest in various fields due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonafluoro-tert-butyl propionate can be synthesized through several methods. One common approach involves the reaction of nonafluoro-tert-butyl alcohol with propionic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and acid being mixed and heated to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of nonafluoro-tert-butyl propionate may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nonafluoro-tert-butyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Nonafluoro-tert-butyl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s stability makes it useful in biological studies, including enzyme inhibition and protein interaction studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and lubricants.

Mechanism of Action

The mechanism by which nonafluoro-tert-butyl propionate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Its molecular targets may include enzymes and receptors, where it can act as an inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

    Nonafluoro-tert-butyl alcohol: A related compound with similar fluorinated structure but different functional group.

    Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties.

    Trifluoroacetic acid: A fluorinated carboxylic acid with different reactivity.

Uniqueness

Nonafluoro-tert-butyl propionate stands out due to its unique combination of stability and reactivity. The presence of multiple fluorine atoms imparts exceptional chemical resistance, making it suitable for applications where other compounds may degrade.

Properties

CAS No.

914637-41-5

Molecular Formula

C7H5F9O2

Molecular Weight

292.10 g/mol

IUPAC Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate

InChI

InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3

InChI Key

QMZWPYNRTTVYRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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